tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-Butyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate
Uniqueness
tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 7-oxospiro[5H-cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-8-5-17(6-9-19)10-12-4-7-18-11-13(12)14(17)20/h4,7,11H,5-6,8-10H2,1-3H3 |
InChI Key |
RIKOWQWMCSLBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
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